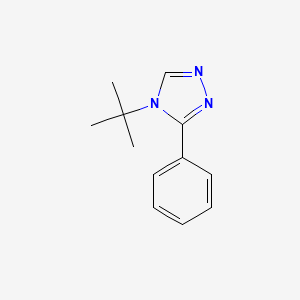

4-叔丁基-3-苯基-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It has been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer due to its high triplet energy level . It is also known to be insoluble in water and soluble in organic solvents .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, enabling a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of commercially available 4-cyanobenzoic acid and ethyl diazoacetate .Molecular Structure Analysis

The molecular structure of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of nitrogen in the aromatic ring considerably affects the electron distribution within the molecule, and also improves the intramolecular electron transport .Chemical Reactions Analysis

The chemical reactions involving 4-tert-butyl-3-phenyl-4H-1,2,4-triazole are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Physical And Chemical Properties Analysis

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a crystal substance that is odorless, insoluble in water, and soluble in organic solvents . It is also known to exhibit luminescent properties .科学研究应用

1. 化学合成和结构特征

Aksonova-Seliuk 等人 (2018) 的研究重点是合成 4-叔丁基-3-苯基-4H-1,2,4-三唑衍生物,并检验其物理和化学性质。这些衍生物表现出多种生物活性,例如抗病毒、抗炎和抗微生物作用。研究表明这些化合物在寻找生物活性物质方面具有潜力 (Aksyonova-Seliuk, Panasenko, & Knysh, 2018)。

2. 含卤素衍生物和转化

Glinyanaya 等人 (2021) 合成了基于 1,2,4-三唑的新型卤代卡宾,揭示了这些化合物会经历各种转化,包括形成两性离子化合物。这项研究突出了 1,2,4-三唑衍生物的结构多样性和反应性 (Glinyanaya 等人,2021)。

3. 钯配合物中的催化活性

Turek 等人 (2014) 探索了使用基于三唑的 N-杂环卡宾配体合成钯(II)配合物。这些配合物在交叉偶联反应中表现出有希望的催化性能,表明 4-叔丁基-3-苯基-4H-1,2,4-三唑衍生物在催化中的适用性 (Turek 等人,2014)。

4. 抗菌和抗真菌活性

Yildirim (2020) 的研究合成了含有 4-叔丁基-3-苯基-4H-1,2,4-三唑环的新型化合物,展示了显着的抗氧化和抗菌活性。这项研究表明这些化合物在开发新的药理学剂方面的潜在用途 (Yildirim, 2020)。

5. 缓蚀

Bentiss 等人 (2007) 研究了 4H-三唑衍生物在盐酸溶液中保护低碳钢免受腐蚀的作用。研究发现,这些化合物有效地抑制了腐蚀,展示了它们在工业防腐中的潜在应用 (Bentiss 等人,2007)。

6. 酶模型的水溶性配体

Jernigan 等人 (2007) 合成了水溶性三(三唑基)硼酸配体,包括 4-叔丁基-3-苯基-4H-1,2,4-三唑的衍生物。这些配体用于创建酶活性位点的功能模型,展示了它们在生化研究中的实用性 (Jernigan 等人,2007)。

未来方向

The future directions for 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involve the synthesis of new derivatives with potential applications in many fields. For instance, the combination of unique 1,2,4,5-tetrazine and 4H-1,2,4-triazole rings has significant potential applications, mainly in optoelectronics . The results of the work done on the synthesis of 5-(4-(tert-butyl)phenyl)-4-(®amino)-4H-1,2,4-triazoles-3-thiols can be used in the future search for biologically active substances .

属性

IUPAC Name |

4-tert-butyl-3-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCUICPALGDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-3-phenyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)

![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)

![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)

![(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2791313.png)